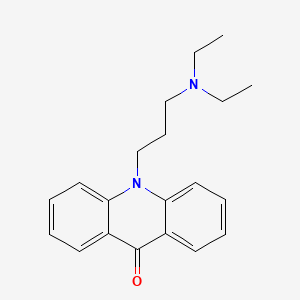
10-(3-(diethylamino)propyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-(diethylamino)propyl)acridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, dye production, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(diethylamino)propyl)acridin-9(10H)-one typically involves the reaction of acridone with diethylaminopropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
10-(3-(diethylamino)propyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted acridines.
Scientific Research Applications
10-(3-(diethylamino)propyl)acridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(3-(diethylamino)propyl)acridin-9(10H)-one primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s diethylamino group enhances its binding affinity to DNA, making it a potent inhibitor of topoisomerase activity.
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Known for its use as an antiseptic and in the treatment of protozoal infections.
9-Methylacridine: Used in the synthesis of dyes and as a precursor for other acridine derivatives.
Acridine Orange: A well-known fluorescent dye used in cell biology for staining nucleic acids.
Uniqueness
10-(3-(diethylamino)propyl)acridin-9(10H)-one stands out due to its unique structural features, particularly the presence of the diethylamino group, which enhances its DNA-binding properties. This makes it a valuable compound for research in medicinal chemistry, particularly in the development of anticancer agents.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
10-[3-(diethylamino)propyl]acridin-9-one |
InChI |
InChI=1S/C20H24N2O/c1-3-21(4-2)14-9-15-22-18-12-7-5-10-16(18)20(23)17-11-6-8-13-19(17)22/h5-8,10-13H,3-4,9,14-15H2,1-2H3 |
InChI Key |
KHFAFXFRTUHQNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















